Methyl 6-hydroxynicotinate

Overview

Description

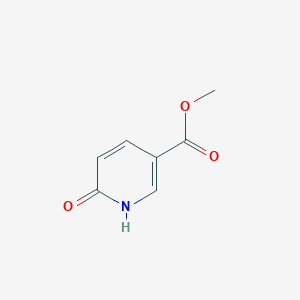

Methyl 6-hydroxynicotinate (CAS: 66171-50-4) is a methyl ester derivative of 6-hydroxynicotinic acid, with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is a white to light yellow crystalline solid with a melting point of 166–170°C and a predicted density of 1.263 g/cm³ . Structurally, it features a pyridine ring substituted with a hydroxyl group at position 6 and a methoxycarbonyl group at position 3.

Preparation Methods

Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:

Esterification: Nicotinic acid reacts with methanol under acidic conditions to form a methyl esterification product.

Hydroxylation: Sodium hydroxide or another base is added under alkaline conditions to catalyze the esterification, resulting in the formation of this compound.

Chemical Reactions Analysis

Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Methyl 6-hydroxynicotinate exhibits several pharmacological properties, primarily due to its structural similarity to nicotine. Research indicates that it can influence cognitive functions and has potential therapeutic effects in neurodegenerative diseases.

Cognitive Enhancement

Studies have shown that derivatives of nicotine, including this compound, can enhance cognitive performance by acting on nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for learning and memory processes. For instance, animal models have demonstrated improved memory retention and learning capabilities when treated with nicotine derivatives .

Case Study:

A study published in Biochemistry highlighted the role of this compound in enhancing synaptic plasticity, which is essential for memory formation. The compound was administered to rodents, resulting in significant improvements in learning tasks compared to the control group .

Catalytic Applications

This compound has been investigated as a precursor for various catalytic systems. Its derivatives have been utilized in organic synthesis and as catalysts in chemical reactions.

Synthesis of Catalysts

Recent research has focused on synthesizing new coordination polymers using this compound as a ligand. These polymers exhibit unique catalytic properties that can be applied in heterogeneous catalysis.

Data Table: Synthesis of Coordination Polymers

| Polymer | Composition | Catalytic Activity |

|---|---|---|

| Polymer 1 | [Zn(L1)(H2O)4]n.nH2O | High activity in C-C coupling reactions |

| Polymer 2 | [Zn(L2)(H2O)4]n.nH2O | Effective for oxidation reactions |

The above table summarizes the catalytic activities of synthesized coordination polymers derived from this compound .

Material Science Applications

In material science, this compound is explored for its potential use in developing biocompatible materials. Its properties make it suitable for applications in drug delivery systems and tissue engineering.

Biocompatibility Studies

Research has indicated that formulations containing this compound can enhance cellular interactions and promote tissue regeneration. For example, studies on hydrogels incorporating this compound have shown improved cell adhesion and proliferation rates.

Case Study:

A study conducted on hydrogels modified with this compound demonstrated enhanced mechanical properties and biocompatibility, making them suitable candidates for wound healing applications .

Mechanism of Action

The mechanism of action of Methyl 6-hydroxynicotinate involves its interaction with molecular targets and pathways. It is believed to exert its effects through peripheral vasodilation, enhancing local blood flow at the site of application . This vasodilation is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to methyl 6-hydroxynicotinate. A comparative analysis is provided below, supported by chemical, biological, and functional data.

Methyl 6-Chloronicotinate (CAS: N/A)

- Structure : Chlorine substituent at position 6 instead of hydroxyl.

- Applications: Intermediate in synthesizing agrochemicals and pharmaceuticals, such as 6-(1H-pyrazol-1-yl)nicotinonitrile .

- Biological Role: Not directly implicated in microbial pathways, unlike its hydroxyl counterpart.

Methyl 6-Methylnicotinate (CAS: 5470-70-2)

- Structure : Methyl group at position 6 instead of hydroxyl.

- Properties : Reduced polarity compared to this compound, affecting solubility and enzyme interactions.

Benzyl 6-Hydroxynicotinate (CAS: 191157-01-4)

- Structure : Benzyl ester group instead of methyl.

- Properties : Higher molecular weight (229.23 g/mol) and lipophilicity, influencing membrane permeability in biological systems .

6-Hydroxynicotinic Acid (CAS: 5006-66-6)

- Structure : Free carboxylic acid at position 3 and hydroxyl at position 5.

- Properties : Higher acidity (pKa ~9.99) compared to its methyl ester, impacting ionization and metal-binding capabilities .

- Biological Role : Central intermediate in nicotinate catabolism, converted to 2,5-dihydroxypyridine aerobically or 1,4,5,6-tetrahydro-6-oxonicotinate (THON) anaerobically .

Comparative Data Table

Research Findings and Mechanistic Insights

Role in Bacterial Metabolism

- In Pseudomonas aeruginosa, this compound is upregulated in drug-resistant strains, with VIP scores >1.00, indicating its significance in resistance phenotypes .

- In Eubacterium barkeri, the compound is reduced to THON by 6-hydroxynicotinate reductase , a [Fe-S]-flavoenzyme critical for anaerobic nicotinate fermentation .

Catalytic Performance

- This compound-based Zn(II) coordination polymers achieved 91% yield in microwave-assisted reactions, comparable to other catalysts like [Zn₄(TBCB)(H₂O)₆]ₙ (99% yield) but under milder conditions .

Enzymatic Specificity

- NicC Monooxygenase: Preferentially hydroxylates this compound over chlorinated or methylated analogs, driven by electron-donating hydroxyl groups that facilitate electrophilic aromatic substitution .

Biological Activity

Methyl 6-hydroxynicotinate (MHN) is an organic compound derived from nicotinic acid, characterized by its potential biological activities, including anti-inflammatory and antioxidant effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Melting Point : 166-170 °C

MHN is synthesized through a two-step process involving the esterification of nicotinic acid with methanol, followed by hydroxylation using a base such as sodium hydroxide . This compound is soluble in alcohols and some organic solvents but insoluble in water.

MHN exerts its biological effects primarily through:

- Peripheral Vasodilation : Enhancing local blood flow at application sites, which can aid in muscle relaxation and pain relief.

- Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Modulating inflammatory pathways, potentially reducing symptoms in conditions like arthritis .

Anti-inflammatory Effects

Research indicates that MHN exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. This activity suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

MHN's ability to act as an antioxidant has been documented in several studies. It effectively reduces oxidative damage in cellular systems, which may have implications for aging and neurodegenerative diseases .

Case Study 1: Inhibition of Viral Proteases

A study explored the use of MHN as a scaffold for developing inhibitors against SARS-CoV-2 main protease. The compound was selectively N-alkylated and tested for inhibitory activity. Although direct inhibition was not achieved, intermediates derived from MHN showed promising results with IC50 values indicating potential as lead compounds for further optimization .

| Compound | IC50 (μM) |

|---|---|

| MHN Derivative | 19 |

| Other Intermediates | 121 |

Case Study 2: Skin Care Applications

In dermatological applications, MHN has been incorporated into formulations aimed at enhancing skin hydration and elasticity. Clinical trials have indicated improvements in skin texture and reduction in fine lines when used over extended periods. The mechanism is believed to involve enhanced blood flow and antioxidant protection at the skin level .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Application Area |

|---|---|---|

| Methyl Nicotinate | Rubefacient, pain relief | Topical preparations |

| 6-Hydroxynicotinic Acid | Antioxidant, anti-inflammatory | Nutraceuticals |

| This compound | Antioxidant, anti-inflammatory | Pharmaceuticals, cosmetics |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing methyl 6-hydroxynicotinate, and how can reaction efficiency be optimized?

- Answer : this compound can be synthesized via esterification of 6-hydroxynicotinic acid with methanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and methanol in the presence of concentrated sulfuric acid (1–2% v/v) for 4–6 hours. Purification via vacuum distillation or recrystallization yields the product. Reaction efficiency can be optimized by controlling temperature (70–80°C), monitoring pH to avoid side reactions, and using anhydrous conditions to prevent hydrolysis. This method adapts the high-yield (89%) ethyl ester synthesis reported for analogous compounds .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

- Answer : Refer to Safety Data Sheets (SDS) for guidance:

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid inhalation by using respirators if ventilation is inadequate .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and bases; keep separate to prevent hazardous reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm structure via H and C NMR, focusing on the ester carbonyl (~165–170 ppm) and hydroxyl proton (broad singlet, ~12 ppm).

- HPLC : Use reverse-phase C18 columns with UV detection at 260 nm (optimal for aromatic rings). Compare retention times against commercial standards.

- Mass Spectrometry : ESI-MS in positive ion mode to identify molecular ion peaks ([M+H] at m/z 168.1) and fragmentation patterns.

- Melting Point : Consistent melting range (e.g., 145–148°C) confirms purity .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound inform its environmental fate and persistence?

- Answer : Aerobic catabolism involves enzymatic steps mediated by Azorhizobium and Bacillus strains. Key enzymes include:

- 6-Hydroxynicotinate 3-Monooxygenase (EC 1.14.13.114) : A flavoprotein (FAD-dependent) that hydroxylates and decarboxylates the compound to 2,5-dihydroxypyridine .

- 6-Hydroxynicotinate Dehydrogenase (EC 1.17.3.3) : A molybdenum-containing enzyme oxidizing the compound to 2,6-dihydroxynicotinate with as a byproduct .

- Experimental Design : Use -labeled this compound in microbial cultures to track release, indicating complete mineralization. Mutant strains (e.g., Glr- phenotypes) can identify rate-limiting steps .

Q. How can conflicting data on enzymatic activity toward this compound derivatives be resolved?

- Answer : Contradictions often arise from assay conditions or enzyme sources. Methodological solutions include:

- Standardized Assays : Replicate experiments under controlled pH (7.0–7.5), temperature (30°C), and cofactor concentrations (NADH, FAD).

- Enzyme Purity : Validate via SDS-PAGE and activity assays using purified isoforms (e.g., NicC vs. HNA-3-monooxygenase) .

- Cross-Validation : Compare results across techniques (e.g., UV spectroscopy for substrate depletion, HPLC for metabolite profiling) .

Q. What experimental strategies are effective in elucidating the role of this compound in nicotinate catabolism?

- Answer :

- Mutant Screening : Use transposon mutagenesis to generate Azorhizobium mutants unable to utilize this compound as a carbon/nitrogen source. Phenotypic categorization (e.g., Aac-, Glr-) identifies disrupted metabolic nodes .

- Isotopic Tracing : Incubate cultures with -labeled substrate and analyze intermediates via LC-MS. For example, 2-formylglutarate (2FG) accumulation indicates incomplete decarboxylation .

- Enzyme Kinetics : Measure and for recombinant enzymes (e.g., NicC) under varying substrate concentrations to map catalytic efficiency .

Properties

IUPAC Name |

methyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVPKLHKMKWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329003 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-50-4 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.